13-Eicosenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Eicosenoic acid, also known as (Z)-13-Eicosenoic acid or paullinic acid, is a monounsaturated fatty acid with the molecular formula C20H38O2. It is characterized by a cis double bond at the 13th carbon position. This compound is found in various natural sources, including certain plant seed oils and marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Eicosenoic acid can be achieved through various methods. One practical approach involves the coupling reaction between commercially available terminal alkynes and bromoalkanoic acids. This method allows the formation of very-long-chain fatty acids (VLCFAs) in two steps . Another method involves the Wittig reaction, which is used to prepare (Z)-configured monoenes in a single step .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plant seed oils. The extraction process includes steps like solvent extraction, purification, and distillation to obtain the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions: 13-Eicosenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidized products.
Reduction: This reaction involves the addition of hydrogen, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions typically involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas and metal catalysts like palladium or platinum. Conditions involve high pressure and temperature.
Substitution: Common reagents include alcohols, amines, and acids.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
13-Eicosenoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 13-Eicosenoic acid involves its interaction with various molecular targets and pathways. It acts as a signaling molecule in lipid metabolism and inflammation. The compound is metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of eicosanoids, which are involved in regulating inflammation, immune response, and other physiological processes .
Comparison with Similar Compounds
13-Eicosenoic acid can be compared with other similar compounds, such as:
Gondoic acid (cis-11-Eicosenoic acid): Similar in structure but with the double bond at the 11th carbon position.
Erucic acid (cis-13-Docosenoic acid): Similar in structure but with a longer carbon chain (22 carbons).
Oleic acid (cis-9-Octadecenoic acid): Similar in structure but with a shorter carbon chain (18 carbons) and the double bond at the 9th carbon position
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
Molecular Formula |
C20H38O2 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
icos-13-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22) |
InChI Key |
URXZXNYJPAJJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.